2-aminoprop-1-ene-1,1,3-tricarbonitrile

Catalog No.
S583685
CAS No.
868-54-2
M.F
C6H4N4
M. Wt
132.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-aminoprop-1-ene-1,1,3-tricarbonitrile

CAS Number

868-54-2

Product Name

2-aminoprop-1-ene-1,1,3-tricarbonitrile

IUPAC Name

2-aminoprop-1-ene-1,1,3-tricarbonitrile

Molecular Formula

C6H4N4

Molecular Weight

132.12 g/mol

InChI

InChI=1S/C6H4N4/c7-2-1-6(10)5(3-8)4-9/h1,10H2

InChI Key

BNHGNFYPZNDLAF-UHFFFAOYSA-N

SMILES

C(C#N)C(=C(C#N)C#N)N

Synonyms

1,1,3-tricyano-2-amino-1-propene, Malononitrile dimer, TRIAP, U-9189

Canonical SMILES

C(C#N)C(=C(C#N)C#N)N

2-Aminoprop-1-ene-1,1,3-tricarbonitrile is an organic compound with the molecular formula C₆H₄N₄ and a molecular weight of 132.12 g/mol. It features a conjugated structure consisting of an alkene (C=C double bond) adjacent to two cyano (C≡N) groups and an amine (NH₂) group, specifically represented as (NC)₂C=C(NH₂)CH₂CN. This unique arrangement contributes to its reactivity and makes it a significant intermediate in organic synthesis, particularly in the formation of heterocyclic compounds and various coloring agents .

Potential Therapeutic Effects:

  • Studies suggest that 2-Amino-1-propene-1,1,3-tricarbonitrile may stimulate the activity of an enzyme called choline acetyltransferase (ChAT) in animals. ChAT plays a vital role in the production of acetylcholine, a neurotransmitter involved in memory and muscle function. Source: National Institutes of Health. "[PubChem Compound Summary for 2-Amino-1-propene-1,1,3-tricarbonitrile: )"]
  • This potential to increase ChAT activity has led to research exploring its possible therapeutic effects on cholinergic disorders, a group of conditions characterized by the degeneration of cholinergic neurons. However, it is important to note that these are preliminary studies, and further research is needed to determine the safety and efficacy of 2-Amino-1-propene-1,1,3-tricarbonitrile for therapeutic purposes.

Applications in Organic Synthesis:

  • 2-Amino-1-propene-1,1,3-tricarbonitrile is a valuable intermediate in the synthesis of various heterocyclic compounds, which are organic molecules containing a ring of atoms that includes at least one non-carbon atom. These heterocyclic compounds have diverse applications in various fields, including pharmaceuticals and materials science. [Source: Chemical Book. "2-Amino-1-propene-1,1,3-tricarbonitrile | 868-54-2." ]

Research into Material Properties:

  • Recent research has explored the potential of 2-Amino-1-propene-1,1,3-tricarbonitrile as a building block for the development of novel functional materials. These materials exhibit specific properties that make them useful for various applications, such as in organic electronics and optoelectronic devices. [Source: American Chemical Society. "Push–Pull Systems with (Z)-Geometry around the Newly Formed Carbon–Carbon Double Bond." ]

  • Condensation Reactions: It readily reacts with aromatic nitroso compounds to yield useful coloring agents .
  • Formation of Push-Pull Systems: The compound can react with 1,3-dithiole-derived polyenals to create push-pull systems characterized by a specific Z-geometry around the newly formed carbon-carbon double bond .
  • Dimerization: It is formed through the dimerization of malononitrile, linking two identical molecules.

This compound has shown potential biological activities, particularly in medicinal chemistry. It serves as a precursor for synthesizing various nitrogen-containing heterocycles, which are integral to pharmaceuticals. Some derivatives synthesized from 2-aminoprop-1-ene-1,1,3-tricarbonitrile have exhibited:

  • Antitumor Activity: Compounds derived from it have been tested against various cancer cell lines, including breast adenocarcinoma and non-small cell lung cancer, showing promising inhibitory effects .
  • Neurotrophic Effects: It has been noted to stimulate choline acetyltransferase activity in animal models, suggesting potential therapeutic effects on cholinergic disorders .

The primary synthesis method involves the base-catalyzed dimerization of malononitrile. This process yields 2-aminoprop-1-ene-1,1,3-tricarbonitrile as a key intermediate for further reactions. Additionally, it can undergo condensation reactions with various reagents to form diverse heterocyclic compounds .

Example Synthesis Reaction

The reaction between 2-aminoprop-1-ene-1,1,3-tricarbonitrile and 2-acetylfuran leads to the formation of 2-amino-4-(furan-2-yl)penta-1,3-diene-1,1,3-tricarbonitrile .

The applications of 2-aminoprop-1-ene-1,1,3-tricarbonitrile include:

  • Synthesis of Heterocycles: It is used extensively in creating nitrogen-containing heterocycles that are vital in pharmaceuticals and agrochemicals .
  • Coloring Agents: The compound's ability to react with nitroso compounds makes it valuable in producing dyes and pigments .

Research indicates that 2-aminoprop-1-ene-1,1,3-tricarbonitrile interacts effectively with various chemical reagents to form new compounds with potential biological activities. Studies have focused on its antitumor properties and its ability to synthesize derivatives that may act as receptor antagonists or kinase inhibitors .

Several compounds share structural or functional similarities with 2-aminoprop-1-ene-1,1,3-tricarbonitrile. Here are a few notable examples:

Compound NameStructure FeaturesUnique Attributes
MalononitrileTwo cyano groupsPrecursor for dimerization to form 2-amino compound
2-AminobuteneLonger carbon chainDifferent reactivity due to additional carbon atoms
Cyanoacetic acidContains cyano and carboxylic groupsUtilized in different synthetic pathways
Benzylidene malononitrileContains a benzylidene groupExhibits distinct reactivity profiles

These compounds highlight the unique structural features of 2-aminoprop-1-ene-1,1,3-tricarbonitrile while demonstrating its specific applications in organic synthesis and medicinal chemistry.

The compound is systematically named 2-aminoprop-1-ene-1,1,3-tricarbonitrile under IUPAC nomenclature. It is also widely recognized by numerous synonyms, reflecting its historical and industrial contexts:

  • 2-Amino-1,1,3-tricyanopropene
  • Malononitrile dimer
  • 1,1,3-Tricyano-2-amino-1-propene
  • TCAP (abbreviation for tricyanoaminopropene)

Molecular Formula and Structural Identifiers

Molecular Formula: $$ \text{C}6\text{H}4\text{N}_4 $$
Structural Identifiers:

  • CAS Registry Number: 868-54-2
  • PubChem CID: 13356
  • InChI: InChI=1S/C6H4N4/c7-2-1-6(10)5(3-8)4-9/h1,10H2
  • InChIKey: BNHGNFYPZNDLAF-UHFFFAOYSA-N
  • SMILES: N#CC(C#N)=C(N)CC#N

Table 1: Chemical Identity Data

PropertyValue
International Union of Pure and Applied Chemistry Name2-aminoprop-1-ene-1,1,3-tricarbonitrile [2]
Chemical Abstracts Service Registry Number868-54-2 [1]
Molecular FormulaC₆H₄N₄ [1]
Molecular Weight (grams per mole)132.12 [1]
Simplified Molecular Input Line Entry System NotationNC(CC#N)=C(C#N)C#N [7]
International Chemical IdentifierInChI=1S/C6H4N4/c7-2-1-6(10)5(3-8)4-9/h1,10H2 [5]
International Chemical Identifier KeyBNHGNFYPZNDLAF-UHFFFAOYSA-N [5]
Molecular Design Limited NumberMFCD00001851 [1]
European Inventory of Existing Commercial Chemical Substances Number212-777-5 [6]
Beilstein Registry Number1756131 [1]
Registry of Toxic Effects of Chemical Substances NumberUD2340000 [12]
Food and Drug Administration Unique Ingredient IdentifierOC6G895YHN [1]

Molecular Structure and Structural Features

The molecular architecture of 2-aminoprop-1-ene-1,1,3-tricarbonitrile exhibits a distinctive conjugated system that fundamentally defines its chemical behavior and reactivity patterns [9]. The compound features a central propene backbone with strategic placement of functional groups that create a highly reactive molecular framework [1] [11].

The structural formula (NC)₂C=C(NH₂)CH₂CN demonstrates the presence of three cyano groups (-C≡N) and one primary amino group (-NH₂) arranged around a carbon-carbon double bond [1] [7]. This arrangement creates a conjugated π-electron system that extends across the molecule, contributing to its stability and unique electronic properties [9].

The molecule contains a total of six carbon atoms, four nitrogen atoms, and four hydrogen atoms, arranged in a planar configuration around the central alkene moiety [5] [8]. The presence of multiple electronegative nitrogen atoms creates significant electron-withdrawing effects throughout the molecular structure, influencing both physical properties and chemical reactivity [9] [11].

Research findings indicate that the compound exhibits characteristic spectroscopic signatures consistent with its structural features [9] [4]. Nuclear magnetic resonance studies reveal distinct chemical shifts corresponding to the various carbon and hydrogen environments within the molecule [4] [9]. The amino protons typically appear as a singlet in the proton nuclear magnetic resonance spectrum, while the methylene protons adjacent to the cyano group show characteristic chemical shift patterns [4].

Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 132, consistent with the calculated molecular weight [5] [9]. Fragmentation patterns observed in mass spectrometry provide additional structural confirmation, with characteristic loss of cyano groups and amino functionality under electron impact conditions [4] [9].

Table 2: Structural and Physical Properties

PropertyValue
Melting Point (degrees Celsius)171-173 [1]
Boiling Point (degrees Celsius)234.02 (rough estimate) [12]
Density (grams per cubic centimeter)1.262 [1]
Refractive Index1.7000 (estimate) [12]
Flash Point (degrees Celsius)228.9 [13]
Physical FormPowder to crystal [1]
ColorWhite to gray to brown [1]
Solubility in WaterInsoluble [1]
Predicted Acid Dissociation Constant-2.92±0.70 [1]
Logarithmic Partition Coefficient (Octanol/Water)-0.13 [14]
Vapor Pressure (millimeters of mercury at 25°C)0.0±1.7 [15]
Polar Surface Area (square angstroms)97.39 [15]

Synthetic Origin and Formation

2-Aminoprop-1-ene-1,1,3-tricarbonitrile is primarily obtained through the base-catalyzed dimerization of malononitrile, representing one of the most significant synthetic pathways for accessing this important chemical intermediate [1] [6]. This synthetic approach has been extensively studied and optimized to provide reliable access to the compound for research and industrial applications [15].

The dimerization process involves the condensation of two malononitrile molecules under basic conditions, resulting in the formation of the characteristic propene framework with retention of multiple cyano functionalities [1] [6]. This reaction mechanism proceeds through nucleophilic addition followed by proton transfer steps, ultimately yielding the desired aminotricarbonitrile product [6] [15].

Alternative synthetic methodologies have been developed to access derivatives and analogs of the parent compound [9] [11]. These approaches often involve condensation reactions with various carbonyl compounds, aromatic aldehydes, and other electrophilic partners to generate structurally related heterocyclic systems [4] [9].

Research investigations have demonstrated the utility of 2-aminoprop-1-ene-1,1,3-tricarbonitrile as a versatile building block for constructing complex molecular architectures [9] [11]. The compound readily undergoes condensation reactions with aromatic nitroso compounds to form useful coloring agents, highlighting its synthetic versatility [1] [6].

Table 3: Synonyms and Alternative Nomenclature

CategoryName
Common NamesTricyanoaminopropene [2]
Common NamesMalononitrile dimer [1]
Common NamesAminotrycinopropene [1]
Common Names2-Amino-1,1,3-tricyanopropene [2]
Common Names2-Amino-1,1,3-propenetricarbonitrile [8]
Trade NamesTCAP [1]
Trade NamesTRIAP [2]
Trade NamesU-9189/Upjohn 9189 [1]
Chemical Names1,1,3-Tricyano-2-amino-1-propene [2]
Chemical Names1,1,3-Tricyano-2-aminopropene [15]
Chemical Names(1-Amino-2-cyanoethylidene)malononitrile [5]
Chemical Names3-Amino-2-cyano-2-pentenedinitrile [5]

XLogP3

-0.1

LogP

-0.13 (LogP)

Melting Point

171.5 °C

UNII

OC6G895YHN

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 40 of 41 companies with hazard statement code(s):;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

868-54-2

Dates

Last modified: 08-15-2023

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